4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester
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Overview
Description
4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester is a complex organic compound with a unique structure that includes acetyl, bromopropoxy, propylphenoxy, and butanoic acid ethyl ester groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, medicine, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester involves multiple steps, including the formation of intermediate compounds. The general synthetic route includes:
Formation of the Acetyl Group: The acetyl group is introduced through acetylation reactions, typically using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Bromopropoxy Group Introduction: The bromopropoxy group is added via nucleophilic substitution reactions, where a bromopropyl halide reacts with a phenolic compound.
Propylphenoxy Group Formation: This step involves the alkylation of a phenol with a propyl halide.
Butanoic Acid Ethyl Ester Formation: The final step includes esterification reactions where butanoic acid is reacted with ethanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Common industrial methods include continuous flow reactors and batch processing, with stringent control over temperature, pressure, and reaction time .
Chemical Reactions Analysis
Types of Reactions
4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of new substituted phenoxy compounds.
Scientific Research Applications
4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.
Industry: Used in the development of new materials and as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, modulation of receptor signaling, and interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 4-[6-Acetyl-3-(3-chloropropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester
- 4-[6-Acetyl-3-(3-fluoropropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester
- 4-[6-Acetyl-3-(3-iodopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester
Uniqueness
4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester is unique due to the presence of the bromopropoxy group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in various substitution reactions, making this compound a versatile intermediate in organic synthesis .
Biological Activity
4-[6-Acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoic Acid Ethyl Ester is a synthetic organic compound with significant potential in biological research and pharmaceutical applications. Its unique structure includes a butanoic acid backbone, an ethyl ester functional group, and various substituents that contribute to its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.
- Molecular Formula : C20H29BrO5
- Molecular Weight : 429.3 g/mol
- IUPAC Name : Ethyl 4-[6-acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoate
- Structural Features : The compound features a phenoxy group with an acetyl group and a bromopropoxy substituent, which are critical for its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within the body. Research indicates that it may exert anti-inflammatory and analgesic effects by modulating biochemical pathways associated with inflammation and pain response. The compound likely interacts with enzymes or receptors, inhibiting their activity or altering signaling pathways.
Anti-inflammatory Effects
Studies suggest that this compound may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the inflammatory process. The bromopropoxy group is believed to enhance its anti-inflammatory potency by increasing lipophilicity, thereby improving membrane permeability.
Analgesic Properties
The analgesic effects may be mediated through the modulation of pain pathways in the central nervous system. By influencing neurotransmitter release and receptor activation, this compound could provide relief from pain conditions.
Case Studies
- In Vitro Studies : Laboratory tests have demonstrated that this compound significantly reduces inflammatory markers in cell cultures treated with lipopolysaccharides (LPS). These studies indicate a dose-dependent response, suggesting that higher concentrations lead to greater anti-inflammatory effects.
- Animal Models : In vivo studies using rodent models of inflammation showed that administration of this compound resulted in decreased paw edema and reduced levels of inflammatory mediators in serum. These findings support its potential use as an anti-inflammatory agent.
Comparative Analysis
To understand its unique properties better, a comparison with structurally similar compounds is presented below:
Compound Name | Molecular Formula | Unique Features |
---|---|---|
Butanoic Acid Ethyl Ester | C6H12O2 | Simpler structure without bromine or phenolic substitutions |
Acetylsalicylic Acid (Aspirin) | C9H8O4 | Contains an acetyl group but lacks complex ether functionalities |
Tipelukast | C20H21ClN2O2S | Similar anti-inflammatory properties but different functional groups |
The presence of the bromopropoxy group in this compound enhances its therapeutic profile compared to these compounds.
Applications in Pharmaceutical Development
Given its promising biological activity, this compound is being investigated as a potential lead in drug development for conditions such as asthma and other inflammatory diseases. Its synthesis can be optimized for higher yields, making it a viable candidate for further research.
Properties
Molecular Formula |
C20H29BrO5 |
---|---|
Molecular Weight |
429.3 g/mol |
IUPAC Name |
ethyl 4-[6-acetyl-3-(3-bromopropoxy)-2-propylphenoxy]butanoate |
InChI |
InChI=1S/C20H29BrO5/c1-4-8-17-18(25-14-7-12-21)11-10-16(15(3)22)20(17)26-13-6-9-19(23)24-5-2/h10-11H,4-9,12-14H2,1-3H3 |
InChI Key |
BJZCFUASEFSJSW-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=C(C=CC(=C1OCCCC(=O)OCC)C(=O)C)OCCCBr |
Origin of Product |
United States |
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